Bis(2-fluorobenzyl)acetic acid
Description
Bis(2-fluorobenzyl)acetic acid is a fluorinated organic compound featuring two 2-fluorobenzyl groups attached to an acetic acid backbone. The 2-fluorobenzyl substituents enhance lipophilicity and metabolic stability, making such compounds relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H14F2O2 |
|---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-2-[(2-fluorophenyl)methyl]propanoic acid |
InChI |
InChI=1S/C16H14F2O2/c17-14-7-3-1-5-11(14)9-13(16(19)20)10-12-6-2-4-8-15(12)18/h1-8,13H,9-10H2,(H,19,20) |
InChI Key |
QCFKBNLQBIKUEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC2=CC=CC=C2F)C(=O)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Bis(2-fluorobenzyl)acetic acid differs from related compounds in substitution patterns and functional groups. Key comparisons include:
2-(2-Fluorophenyl)acetic Acid
- Structure : Single 2-fluorophenyl group attached to acetic acid.
- Molecular Weight : 154.14 g/mol vs. ~300 g/mol (estimated for bis-substituted analog) .
- Solubility: Soluble in polar solvents (e.g., methanol, DMSO) due to lower lipophilicity .
- Applications : Intermediate in pharmaceutical synthesis, lacking the enhanced steric bulk of bis-substituted derivatives.
(Z)-2-(5-((1-(2-Fluorobenzyl)benzoimidazolyl)methylene)-4-oxo-thiazolidin-3-yl)acetic Acid
- Structure: 2-Fluorobenzyl group conjugated to a thiazolidinone ring.
- Synthesis : Yield 71–83% via rhodanine-acetic acid coupling, indicating efficient fluorobenzyl incorporation .
- Thermal Stability : High melting point (>275°C), attributed to rigid heterocyclic backbone .
2-((2-Fluorobenzyl)oxy)acetic Acid
- Structure : Ether-linked 2-fluorobenzyl group.
- Polarity: Increased hydrogen-bonding capacity due to ether oxygen vs. non-polar benzyl groups in bis-substituted analogs .
- Synthetic Accessibility : Priced at €482/g (1 g scale), reflecting moderate synthetic complexity .
[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic Acid
- Structure : Amide-functionalized fluorobenzyl group.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Feature(s) |
|---|---|---|---|---|
| 2-(2-Fluorophenyl)acetic acid | 154.14 | Not reported | Methanol, DMSO | High polarity, simple structure |
| This compound* | ~300 (estimated) | >250 (inferred) | Low aqueous solubility | Enhanced lipophilicity |
| (Z)-2-(5-...thiazolidin-3-yl)acetic acid | ~400 | 275–300 | DMSO, DMF | Heterocyclic rigidity |
| 2-((2-Fluorobenzyl)oxy)acetic acid | 198.18 | Not reported | Polar aprotic solvents | Ether-linked fluorobenzyl |
*Estimated based on structural analogs.
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